molecular formula C10H7F3N2O2 B6353802 Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1206976-19-3

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6353802
CAS No.: 1206976-19-3
M. Wt: 244.17 g/mol
InChI Key: XVOKHFGYNYRCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylate group at the 3rd position of the imidazo[1,2-a]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of N-propargylpyridinium salts under basic conditions. One efficient method is the NaOH-promoted cycloisomerization of N-propargylpyridinium bromide precursors in an aqueous medium at ambient temperature . This method offers a rapid and high-yielding route to the imidazo[1,2-a]pyridine scaffold.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using similar conditions as described above. The use of metal-free and aqueous conditions is preferred to minimize environmental impact and reduce production costs. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The imidazo[1,2-a]pyridine ring can be oxidized under specific conditions.

    Reduction Reactions: The carboxylate group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation: Formation of oxidized imidazo[1,2-a]pyridine derivatives.

    Reduction: Formation of alcohol derivatives of imidazo[1,2-a]pyridine.

Scientific Research Applications

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 7th position enhances its metabolic stability and bioavailability compared to other imidazo[1,2-a]pyridine derivatives.

Properties

IUPAC Name

methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-14-8-4-6(10(11,12)13)2-3-15(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKHFGYNYRCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.